Enhanced Catalytic Regioselectivity in MOF-Based Epoxide Ring-Opening Reactions
In a heterometallic MOF system, substituting 6-mercaptopyridine-3-carboxylic acid (H₂L1) with 6-sulfonicotinic acid (H₂L2) via postsynthetic oxidation dramatically altered catalytic regioselectivity. The sulfonic acid-functionalized MOF (1-SO₃H) achieved a regioselectivity for primary alcohol product (A) of ~99% in the styrene oxide ring-opening reaction, compared to only ~71% with the mercapto-functionalized analog (1-SH-a) [1]. This represents a 28-percentage-point improvement in regioselectivity, demonstrating a critical advantage for synthetic applications requiring high isomeric purity.
| Evidence Dimension | Catalytic Regioselectivity (Product A Yield) |
|---|---|
| Target Compound Data | ~99% regioselectivity for primary alcohol |
| Comparator Or Baseline | 6-Mercaptopyridine-3-carboxylic acid (H₂L1) derivative; ~71% regioselectivity |
| Quantified Difference | +28 percentage points absolute improvement |
| Conditions | Heterometallic Zr-Cu MOF, styrene oxide ring-opening reaction |
Why This Matters
Higher regioselectivity translates to reduced purification costs, higher yields of desired isomers, and greater synthetic efficiency, making 6-sulfonicotinic acid the preferred ligand for designing high-performance catalysts in fine chemical and pharmaceutical synthesis.
- [1] Han, Y., Sinnwell, M. A., Surbella, R. G., Zheng, J., Yang, Y., Liu, L., & Thallapally, P. K. (2020). Postsynthetic Oxidation of the Coordination Site in a Heterometallic Metal-Organic Framework: Tuning Catalytic Behaviors. Chemistry of Materials, 32(12), 5340–5347. https://doi.org/10.1021/acs.chemmater.0c01692 View Source
